molecular formula C3H3P B14422311 (Prop-2-en-1-ylidyne)phosphane CAS No. 80156-60-1

(Prop-2-en-1-ylidyne)phosphane

Cat. No.: B14422311
CAS No.: 80156-60-1
M. Wt: 70.03 g/mol
InChI Key: OGLVJCYDENJXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Prop-2-en-1-ylidyne)phosphane, also known as 2-Propen-1-ylidenephosphine, is an organophosphorus compound characterized by the presence of a phosphorus atom double-bonded to a carbon atom in a propenyl group. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-2-en-1-ylidyne)phosphane typically involves the formation of a carbon-phosphorus (C–P) bond. One common method is the reaction of organometallic compounds with halophosphines. For instance, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphane . Another approach involves the reduction of other phosphorus compounds or the hydrophosphination of alkenes .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the formation of C–P bonds under milder conditions and with higher efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (Prop-2-en-1-ylidyne)phosphane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus atom can donate or accept electron pairs, facilitating various chemical transformations. Molecular targets include metal centers in catalytic complexes and electrophilic carbon atoms in organic substrates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphines such as triphenylphosphine and diphenylphosphine. These compounds share the presence of a phosphorus atom bonded to carbon atoms but differ in their substituents and reactivity .

Uniqueness

(Prop-2-en-1-ylidyne)phosphane is unique due to its propenyl group, which imparts distinct reactivity and steric properties compared to other phosphines. This uniqueness makes it particularly valuable in specific catalytic and synthetic applications .

Conclusion

This compound is a versatile and valuable compound in organic chemistry, with diverse applications in research and industry. Its unique structural properties and reactivity make it a key player in the synthesis of complex molecules and advanced materials.

Properties

CAS No.

80156-60-1

Molecular Formula

C3H3P

Molecular Weight

70.03 g/mol

IUPAC Name

prop-2-enylidynephosphane

InChI

InChI=1S/C3H3P/c1-2-3-4/h2H,1H2

InChI Key

OGLVJCYDENJXCS-UHFFFAOYSA-N

Canonical SMILES

C=CC#P

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.